Drospirenone 3,5,5'-Triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

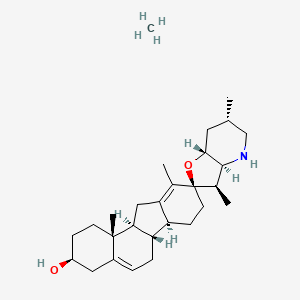

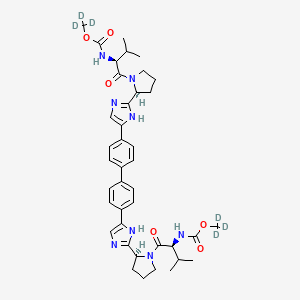

Drospirenone 3,5,5’-Triol is a biochemical used for proteomics research . It is a synthetic progestin commonly found in oral contraceptives . The molecular formula of Drospirenone 3,5,5’-Triol is C24H36O4 and its molecular weight is 388.54 .

Synthesis Analysis

The synthesis of Drospirenone involves a process described in a patent . The process involves the reduction, sulfation, and cleavage of the lactone ring, which is mostly independent of CYP450 .Molecular Structure Analysis

The molecular structure of Drospirenone 3,5,5’-Triol is represented by the formula C24H36O4 .Chemical Reactions Analysis

Drospirenone undergoes various metabolic alterations. Ethinylestradiol, an inhibitor of CYP metabolic enzymes, changes the pharmacokinetics of drospirenone, leading to a higher drospirenone exposure with ethinylestradiol/drospirenone compared to the drospirenone-only preparation .Physical And Chemical Properties Analysis

Drospirenone has a molecular weight of 366.5 g/mol . Its bioavailability ranges from 66% to 85% . It is primarily bound to plasma albumin (95-97%) .Aplicaciones Científicas De Investigación

Application in Oral Contraception

Scientific Field

Pharmacology and Gynecology

Summary of Application

Drospirenone is used in combination with estetrol as a component of combined oral contraceptives (COCs). Estetrol is a plant-synthesised foetal oestrogen, and drospirenone is a well-established progestin. This combination aims to suppress ovulation as a primary mode of action in preventing pregnancy .

Methods of Application/Experimental Procedures

In clinical trials, estetrol/drospirenone COCs were administered to women of reproductive age. The trials assessed the efficacy of the contraceptive, the regularity and predictability of bleeding cycles, and the occurrence of any treatment-related adverse events .

Results/Outcomes

Estetrol/drospirenone was found to be an effective contraceptive in phase II and III clinical trials. Most women maintained regular and predictable bleeding cycles. The most common treatment-related adverse event was metrorrhagia. Rare cases of migraines with aura, deep vein thrombosis, hyperkalaemia, and depression were reported. The low oestrogenicity of estetrol may contribute to a reduced thrombotic risk .

Application in Hormone Replacement Therapy (HRT)

Scientific Field

Endocrinology and Women’s Health

Summary of Application

Drospirenone-containing hormone replacement therapy is used to reduce vasomotor symptoms of menopause, such as hot flushes. Drospirenone’s antiandrogenic and antimineralocorticoid activity, in combination with estrogen, can minimize breast tenderness, blood pressure elevations, and weight gain .

Methods of Application/Experimental Procedures

The efficacy of drospirenone-containing HRT was evaluated through clinical trials involving postmenopausal women experiencing hot flushes. The trials utilized diary cards to assess the frequency and intensity of hot flushes .

Results/Outcomes

The efficacy in reducing hot flushes ranged from modest to large (37.5% to 94.6%). However, the studies had limitations such as small population sizes and inclusion of mostly healthy participants. Long-term effects of drospirenone-containing HRT are unknown, but the available data supports its use for treating menopausal hot flushes .

Treatment of Polycystic Ovary Syndrome (PCOS)

Scientific Field

Endocrinology and Gynecology

Summary of Application

Drospirenone is used in combination with ethinyl estradiol for the treatment of PCOS. This combination helps regulate menstrual cycles, reduce androgen levels, and manage symptoms such as hirsutism and acne .

Methods of Application/Experimental Procedures

Patients with PCOS are administered a tablet containing 3 mg drospirenone and 20 μg ethinyl estradiol. The treatment’s effectiveness and safety are assessed through observational studies involving participants with diagnosed PCOS .

Results/Outcomes

The treatment has shown effectiveness in managing PCOS symptoms. However, the long-term effects are not fully known, and further research is needed to establish comprehensive safety profiles .

Management of Menopausal Symptoms

Scientific Field

Women’s Health and Endocrinology

Summary of Application

Drospirenone is utilized in hormone replacement therapy formulations to alleviate menopausal symptoms, particularly vasomotor symptoms like hot flushes .

Methods of Application/Experimental Procedures

Clinical trials involving postmenopausal women assess the efficacy of drospirenone-containing hormone replacement therapy using diary cards to track the frequency and intensity of hot flushes .

Results/Outcomes

The trials indicate a range of efficacy from modest to large in reducing hot flushes. However, the studies have limitations, including small sample sizes and short durations, necessitating cautious interpretation of results .

Contraceptive Efficacy Assessment

Scientific Field

Reproductive Medicine and Pharmacology

Summary of Application

Drospirenone, in combination with estetrol, is evaluated for its contraceptive efficacy, with a focus on the Pearl Index, which measures the number of pregnancies per 100 participant-years .

Methods of Application/Experimental Procedures

Pooled efficacy outcomes from phase 3 contraceptive trials are analyzed, assessing the Pearl Index and life-table pregnancy rates in at-risk cycles among participants aged 16 to 35 years .

Results/Outcomes

The pooled Pearl Index was 1.52, and the 13-cycle life-table pregnancy rate was 1.28%. The results demonstrate high contraceptive efficacy, although further research is needed to assess non-modifiable risk factors .

Investigation of Thrombotic Risk

Scientific Field

Cardiovascular Pharmacology

Summary of Application

Research into drospirenone’s potential to reduce thrombotic risk is conducted due to its lower binding affinity for estrogen receptors compared to estradiol .

Methods of Application/Experimental Procedures

Preclinical models and clinical trials investigate the antagonistic properties of drospirenone against membrane estrogen receptors in various tissues, including the breast .

Results/Outcomes

The findings suggest that drospirenone may offer a reduced risk of thrombosis, but further research is required to confirm these results and understand the long-term implications .

Safety And Hazards

Drospirenone may cause serious side effects. It has been associated with an increased risk of venous thromboembolism . Other side effects include severe or ongoing nausea, vomiting, diarrhea, high potassium levels, and symptoms of depression . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Propiedades

IUPAC Name |

(1R,2R,4R,5R,7S,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',5,7-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h12-20,25-27H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18?,19+,20+,21+,22-,23+,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVUYESNBMHRRM-RXQUABEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Drospirenone 3,5,5'-Triol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)

![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)